N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
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Overview
Description
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyanomethyl group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Cyclopropylacetamide Formation: The final step involves the formation of the cyclopropylacetamide moiety through a series of reactions, including cyclopropanation and subsequent acylation.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a lead compound for drug development.
Biological Studies: It is used in studies to understand its interactions with biological systems and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)-methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
- N-[(2-Bromophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
- N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(ethylsulfonylmethyl)cyclopropyl]acetamide
Uniqueness
N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, cyanomethyl group, and cyclopropylacetamide moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-22(20,21)10-15(6-7-15)8-14(19)18-13(9-17)11-4-2-3-5-12(11)16/h2-5,13H,6-8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHRHJVVWWGMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CC(=O)NC(C#N)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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